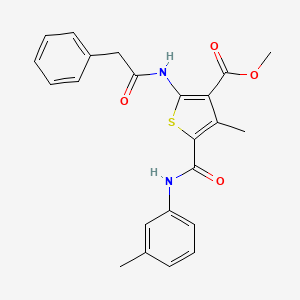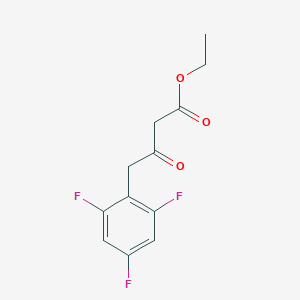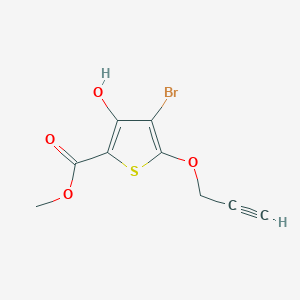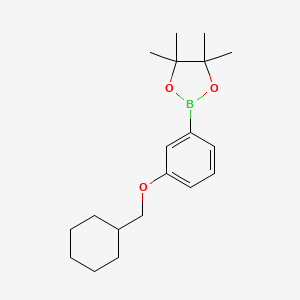
2-Chloro-4-(3,5-dichlorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3,5-dichlorophenyl)pyridine: is a heterocyclic organic compound with the following chemical structure:
This compound belongs to the pyridine family and contains both chlorine and fluorine atoms. Its systematic name is This compound . Let’s explore its preparation methods, chemical reactions, and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 2-Chloro-4-(3,5-dichlorophenyl)pyridine . One common method involves the Suzuki–Miyaura coupling reaction, which joins aryl halides (such as chlorobenzene) with boronic acids or boron reagents. In this case, the boron reagent would be an organoboron compound. The reaction proceeds under mild conditions and is widely used in organic synthesis .
Industrial Production: The industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions using appropriate catalysts and optimized conditions. The choice of boron reagents plays a crucial role in achieving high yields and selectivity.
Chemical Reactions Analysis
Reactivity:
2-Chloro-4-(3,5-dichlorophenyl)pyridine: undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Arylation: It can serve as an arylating agent in cross-coupling reactions.
Boron Reagents: As mentioned earlier, boron reagents play a crucial role in its synthesis.
Palladium Catalysts: These are essential for Suzuki–Miyaura coupling.
Base: Often used to facilitate the coupling reaction.
Major Products: The major products formed from its reactions include arylated derivatives and substituted pyridines.
Scientific Research Applications
Chemistry:
Building Block: Researchers use it as a building block for more complex molecules.
Functional Materials: It contributes to the design of functional materials due to its unique structure.
Biological Studies: Scientists investigate its interactions with biological targets.
Drug Discovery: It may serve as a lead compound for drug development.
Agrochemicals: It finds applications in crop protection.
Materials Science: Used in the synthesis of materials with specific properties.
Mechanism of Action
The exact mechanism by which 2-Chloro-4-(3,5-dichlorophenyl)pyridine exerts its effects depends on its specific application. It likely interacts with cellular targets, affecting pathways relevant to its intended purpose.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, we can compare it to related pyridine derivatives. Its unique combination of chlorine and fluorine atoms sets it apart from other compounds.
Properties
Molecular Formula |
C11H6Cl3N |
|---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-chloro-4-(3,5-dichlorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-9-3-8(4-10(13)6-9)7-1-2-15-11(14)5-7/h1-6H |
InChI Key |
LMUZCEYYHRGVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















